dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: Approximately 388.4 g/mol
This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, and DNA structures. Its diverse chemical and biological properties make it an essential building block for drug development .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate. One common approach involves the condensation of 1,3-dicarbonyl compounds (such as dimethyl malonate) with appropriate aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired product.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate participates in various chemical reactions:
Oxidation/Reduction: It can undergo oxidation or reduction reactions, leading to modified derivatives.
Substitution: The compound’s carboxylate groups are susceptible to nucleophilic substitution reactions.
Common Reagents: Reagents like strong acids/bases, oxidizing agents, and reducing agents play a role.
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate finds applications in various fields:
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Comparison with Similar Compounds
While dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate is unique in its structure, it shares similarities with other imidazole-containing compounds. These include clemizole, etonitazene, and astemizole, each with distinct pharmacological profiles .
Biological Activity
Dimethyl 5-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzene-1,3-dicarboxylate (CAS Number: 884397-85-7) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from various studies to provide a comprehensive overview.
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4192
SMILES Representation: COC(=O)c1cc(cc(c1)C(=O)OC)N/C(=C1/C(=NN(C1=O)c1ccccc1)C)/C
.
Synthesis and Characterization
The compound is synthesized through a reaction involving 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol. Characterization techniques such as NMR spectroscopy and X-ray diffraction have been employed to confirm the structure and purity of the synthesized compound. The X-ray analysis indicates a nonplanar structure stabilized by intermolecular hydrogen bonding .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against HL-60 human promyelocytic leukemia cells with an IC50 value of ≤5 μM, indicating high efficacy in inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several Gram-positive bacteria and yeasts, suggesting potential applications in treating infections caused by these pathogens. The specific mechanisms of action are still under investigation but may involve interference with bacterial cell wall synthesis or function .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives of pyrazolone compounds, this compound was among the most effective agents tested. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response in HL-60 cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of this compound compared to standard antibiotics. The results indicated that while it was less effective than some conventional treatments, it still exhibited notable activity against specific strains of bacteria, warranting further exploration into its potential as an alternative antimicrobial agent .
Comparative Biological Activity Table
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
dimethyl 5-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-13(19-14(2)24-25(20(19)26)18-8-6-5-7-9-18)23-17-11-15(21(27)29-3)10-16(12-17)22(28)30-4/h5-12,24H,1-4H3 |
InChI Key |
BMIHWRXZFCRSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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